Pawhuskin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

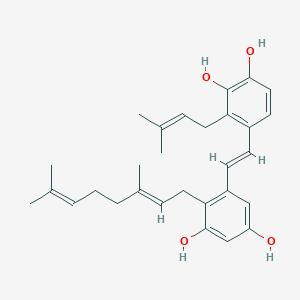

Pawhuskin A is a natural product found in Dalea purpurea with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Pawhuskin A has a complex chemical structure characterized by a prenylated side chain. It can be synthesized through a convergent sequence that combines a prenylated aldehyde with a geranylated phosphonate using a stereoselective Horner-Wadsworth-Emmons condensation. This method not only confirms the structure of this compound but also facilitates the exploration of its biological properties and the development of analogs with enhanced efficacy.

Synthesis Pathway

The synthesis pathway involves several key steps:

- Preparation of Intermediates : The synthesis begins with the preparation of a substituted benzaldehyde from commercial precursors.

- Condensation Reaction : The Horner-Wadsworth-Emmons condensation is performed to form the stilbene structure.

- Deprotection : Finally, protective groups are removed to yield this compound.

This efficient synthesis route allows for the generation of sufficient quantities for biological testing and structure-activity relationship studies .

Opioid Receptor Interaction

This compound has been identified as a non-nitrogenous antagonist at opioid receptors, particularly showing preferential binding to the κ receptor. This characteristic positions it as a potential alternative to traditional opioid analgesics, which often have significant side effects and addiction potential.

Key Findings from Research

- Opioid Antagonism : Studies have demonstrated that this compound can displace binding of non-selective radioactive antagonists in rat brain tissue, indicating its role in modulating opioid receptor activity .

- Selectivity : Research indicates that this compound exhibits selectivity for the κ-opioid receptor over μ and δ receptors, which is crucial for developing targeted therapies with fewer side effects .

Case Studies

- Pain Management Research : In vitro assays have shown that this compound can modulate pain pathways through its action on opioid receptors, suggesting potential use in developing new analgesics .

- Addiction Treatment : Given its antagonistic properties at opioid receptors, this compound may serve as a therapeutic agent in treating opioid addiction by blocking the effects of more potent opioids .

Comparative Analysis of this compound and Related Compounds

| Compound | Structure Type | Opioid Receptor Affinity | Primary Use Cases |

|---|---|---|---|

| This compound | Isoprenylated Stilbene | High (κ-selective) | Pain management, addiction treatment |

| Pawhuskin C | Isoprenylated Stilbene | Moderate | Analgesic research |

| Salvinorin A | Diterpenoid | High (κ-agonist) | Hallucinogenic effects |

This table illustrates how this compound compares to other related compounds in terms of structure, receptor affinity, and potential applications.

Propiedades

Fórmula molecular |

C29H36O4 |

|---|---|

Peso molecular |

448.6 g/mol |

Nombre IUPAC |

4-[(E)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-3-(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C29H36O4/c1-19(2)7-6-8-21(5)10-15-25-23(17-24(30)18-28(25)32)12-11-22-13-16-27(31)29(33)26(22)14-9-20(3)4/h7,9-13,16-18,30-33H,6,8,14-15H2,1-5H3/b12-11+,21-10+ |

Clave InChI |

LZRXMBPDNILKDO-ZVBRSKEYSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)/C=C/C2=C(C(=C(C=C2)O)O)CC=C(C)C)/C)C |

SMILES canónico |

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C=CC2=C(C(=C(C=C2)O)O)CC=C(C)C)C)C |

Sinónimos |

pawhuskin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.